Cas no 626250-54-2 (3-Iodo-4-Methylphenol)

3-Iodo-4-Methylphenol 化学的及び物理的性質
名前と識別子
-
- 3-Iodo-4-methyl-phenol
- 1-Methyl-2-iodo-4-hydroxybenzene
- 3-iodo-4-methylphenol
- CS-0195156
- SCHEMBL2321509
- E90205
- MFCD09261218
- 626250-54-2
- DA-04270
- DTXSID30698954
- AKOS027425838
- BAB25054
- QSRHEJRMXKBBKI-UHFFFAOYSA-N
- MB07177
- Phenol, 3-iodo-4-methyl-
- 3-Iodo-4-Methylphenol
-
- MDL: MFCD09261218
- インチ: InChI=1S/C7H7IO/c1-5-2-3-6(9)4-7(5)8/h2-4,9H,1H3
- InChIKey: QSRHEJRMXKBBKI-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C=C(C=C1)O)I
計算された属性
- せいみつぶんしりょう: 233.95416g/mol
- どういたいしつりょう: 233.95416g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 94.9
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
3-Iodo-4-Methylphenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A014003557-250mg |
3-Iodo-4-methylphenol |
626250-54-2 | 97% | 250mg |
$489.60 | 2023-09-01 | |
abcr | AB515971-1 g |
1-Methyl-2-iodo-4-hydroxybenzene |
626250-54-2 | 1g |
€301.20 | 2023-04-17 | ||
abcr | AB515971-5g |
1-Methyl-2-iodo-4-hydroxybenzene; . |
626250-54-2 | 5g |
€715.40 | 2025-02-21 | ||
abcr | AB515971-1g |
1-Methyl-2-iodo-4-hydroxybenzene; . |
626250-54-2 | 1g |
€238.20 | 2025-02-21 | ||
abcr | AB515971-25g |
1-Methyl-2-iodo-4-hydroxybenzene; . |
626250-54-2 | 25g |
€2261.30 | 2025-02-21 | ||
A2B Chem LLC | AG76636-250mg |
3-Iodo-4-methylphenol |
626250-54-2 | 97% | 250mg |
$110.00 | 2024-04-19 | |
Aaron | AR00EIY0-1g |
3-iodo-4-methyl-phenol |
626250-54-2 | 95% | 1g |
$221.00 | 2025-02-12 | |
Aaron | AR00EIY0-5g |
3-iodo-4-methyl-phenol |
626250-54-2 | 95% | 5g |
$664.00 | 2025-02-12 | |
Ambeed | A241405-1g |
3-Iodo-4-methylphenol |
626250-54-2 | 97% | 1g |
$347.0 | 2024-04-18 | |
Crysdot LLC | CD12051461-250mg |
3-Iodo-4-methylphenol |
626250-54-2 | 97% | 250mg |
$162 | 2024-07-24 |
3-Iodo-4-Methylphenol 関連文献
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
-
Hidemasa Hikawa,Hirokazu Imamura,Shoko Kikkawa,Isao Azumaya Green Chem., 2018,20, 3044-3049
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
Jun Zhou,Yanhua Lei,Chenghai Ma,Wenhua Lv,Na Li,Ying Wang,Hu Xu,Zhigang Zou Chem. Commun., 2017,53, 10536-10539
-
Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
3-Iodo-4-Methylphenolに関する追加情報
Research Briefing on 3-Iodo-4-Methylphenol (CAS: 626250-54-2) and Its Applications in Chemical Biology and Pharmaceutical Research
3-Iodo-4-Methylphenol (CAS: 626250-54-2) is a halogenated phenolic compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various bioactive molecules, including potential drug candidates and diagnostic agents. Recent studies have explored its utility in medicinal chemistry, particularly in the development of novel therapeutic agents targeting infectious diseases, cancer, and neurological disorders.
One of the most notable advancements in the use of 3-Iodo-4-Methylphenol is its incorporation into radiopharmaceuticals for positron emission tomography (PET) imaging. Researchers have successfully labeled this compound with iodine-125 (^125I) and iodine-131 (^131I), enabling its use in targeted imaging and therapy. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of ^125I-labeled 3-Iodo-4-Methylphenol in visualizing tumor microenvironments, offering new insights into cancer progression and treatment response.
In addition to its imaging applications, 3-Iodo-4-Methylphenol has shown promise as a building block for the synthesis of antimicrobial agents. A recent study in Bioorganic & Medicinal Chemistry Letters highlighted its role in the development of novel iodophenol derivatives with potent activity against multidrug-resistant bacterial strains. The study reported that these derivatives exhibited minimal cytotoxicity to human cells, suggesting their potential as safe and effective antimicrobial therapeutics.
Another emerging area of research involves the use of 3-Iodo-4-Methylphenol in the design of enzyme inhibitors. A 2024 paper in ACS Chemical Biology detailed the compound's ability to modulate the activity of tyrosine kinases, which are critical targets in cancer therapy. The researchers utilized structure-activity relationship (SAR) studies to optimize the compound's inhibitory potency, paving the way for the development of next-generation kinase inhibitors.
Despite these promising developments, challenges remain in the large-scale synthesis and application of 3-Iodo-4-Methylphenol. Issues such as stability under physiological conditions and potential off-target effects need to be addressed in future studies. However, the compound's versatility and demonstrated efficacy in multiple research areas underscore its importance in advancing chemical biology and pharmaceutical science.
In conclusion, 3-Iodo-4-Methylphenol (CAS: 626250-54-2) represents a valuable tool in modern drug discovery and diagnostic imaging. Ongoing research continues to uncover new applications and refine its use, making it a compound of significant interest to the scientific community. Future studies should focus on optimizing its pharmacological properties and expanding its therapeutic potential.
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